2-methoxy-N,N-dimethyl-5-nitroaniline

Medicinal Chemistry Permeability Physicochemical Profiling

This tertiary aniline scaffold (LogP 2.19, TPSA 58.3 Ų, zero HBD) is specifically designed for CNS-focused medicinal chemistry programs requiring passive permeability. Unlike its primary amine analog, the N,N-dimethyl group prevents diazotization and eliminates hydrogen bond donation, making it an ideal lipophilic core for N-oxide formation or directed ortho-metalation. Procure this controlled pair for QSPR model validation or as a non-basic retention time marker in analytical method development.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
CAS No. 7501-46-4
Cat. No. B12797053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N,N-dimethyl-5-nitroaniline
CAS7501-46-4
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=CC(=C1)[N+](=O)[O-])OC
InChIInChI=1S/C9H12N2O3/c1-10(2)8-6-7(11(12)13)4-5-9(8)14-3/h4-6H,1-3H3
InChIKeyPYIGIQPGDKQYJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-N,N-dimethyl-5-nitroaniline (CAS 7501-46-4): Structural and Physicochemical Profile for Scientific Sourcing


2-Methoxy-N,N-dimethyl-5-nitroaniline (CAS 7501-46-4) is a tertiary aniline derivative characterized by a 2-methoxy (-OCH₃), a 5-nitro (-NO₂), and an N,N-dimethylamino [-N(CH₃)₂] substitution pattern on the benzene ring . The compound has a molecular formula of C₉H₁₂N₂O₃, a molecular weight of 196.20 g/mol, and a calculated LogP of approximately 2.19 . Its structure features zero hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds, positioning it as a relatively lipophilic, non-basic tertiary amine scaffold of interest in medicinal chemistry and materials science [1].

Why 2-Methoxy-N,N-dimethyl-5-nitroaniline Cannot Be Simply Substituted by Primary Aniline Analogs


Replacing 2-methoxy-N,N-dimethyl-5-nitroaniline with a primary amine analog such as 2-methoxy-5-nitroaniline (CAS 99-59-2) is not straightforward due to fundamental differences in electronic and steric properties . The presence of the N,N-dimethyl group eliminates hydrogen bond donation capacity, drastically reduces basicity, and alters the electron-donating character of the nitrogen atom [1]. These changes impact solubility, membrane permeability, and the compound's reactivity in nucleophilic aromatic substitution or diazotization reactions, directly influencing experimental outcomes in biological assays and synthetic procedures [2]. The following quantitative evidence underscores the specific, measurable differentiation that justifies compound-specific procurement.

Quantitative Differentiators: 2-Methoxy-N,N-dimethyl-5-nitroaniline vs. Primary Aniline Comparators


Hydrogen Bond Donor Count: Zero HBDs vs. One HBD in 2-Methoxy-5-nitroaniline

2-Methoxy-N,N-dimethyl-5-nitroaniline possesses zero hydrogen bond donors (HBDs), whereas its closest primary amine analog, 2-methoxy-5-nitroaniline, has one HBD. This is a direct structural consequence of N,N-dimethyl substitution replacing the primary amine protons .

Medicinal Chemistry Permeability Physicochemical Profiling

Topological Polar Surface Area (TPSA): 58.3 Ų vs. 81.1 Ų for the Primary Aniline

The TPSA of 2-methoxy-N,N-dimethyl-5-nitroaniline is calculated to be 58.3 Ų. This is significantly lower than the 81.1 Ų TPSA of the comparator 2-methoxy-5-nitroaniline [1]. The difference arises from the replacement of the polar primary amine group with a less polar tertiary amine.

Drug Design Bioavailability Physicochemical Properties

Lipophilicity (LogP): A Modest Decrease from 2.29 to 2.19

The calculated partition coefficient (LogP) for 2-methoxy-N,N-dimethyl-5-nitroaniline is 2.19, compared to 2.29 for the primary aniline analog 2-methoxy-5-nitroaniline [1]. While both compounds are lipophilic, the N,N-dimethyl derivative exhibits a slightly lower LogP, suggesting marginally better aqueous solubility.

Lipophilicity Solubility ADME

Rotatable Bond Count: 2 Rotatable Bonds vs. 1 in the Primary Amine

The target compound has two rotatable bonds, attributable to the methoxy and N,N-dimethylamino groups. In contrast, 2-methoxy-5-nitroaniline has only one rotatable bond (methoxy group) . The additional rotatable bond introduces greater conformational flexibility.

Conformational Flexibility Molecular Modeling Structure-Activity Relationship

Nucleophilicity and Reactivity: Tertiary Amine vs. Primary Amine in Diazotization

As a tertiary aniline, 2-methoxy-N,N-dimethyl-5-nitroaniline cannot undergo direct diazotization under standard conditions, unlike primary aniline analogs [1]. This fundamental difference in reactivity profile is a class-level inference, but it dictates the synthetic pathways available and the nature of the resulting products.

Synthetic Chemistry Azo Dye Synthesis Reactivity

Limited Direct Comparative Biological Data: A Critical Procurement Consideration

A comprehensive search of primary literature and authoritative databases (PubMed, BindingDB) reveals a scarcity of head-to-head biological activity data for 2-methoxy-N,N-dimethyl-5-nitroaniline against its closest analogs [1]. This lack of published comparative data is itself a significant differentiator, as it implies that researchers must independently validate the compound's activity profile for their specific target, rather than relying on established class behavior.

Data Availability Procurement Risk Assay Validation

Recommended Application Scenarios for 2-Methoxy-N,N-dimethyl-5-nitroaniline Based on Quantitative Evidence


Design of Membrane-Permeable Chemical Probes and CNS-Targeted Libraries

With zero hydrogen bond donors, a TPSA of 58.3 Ų, and a LogP of 2.19, this compound possesses a physicochemical profile consistent with good passive membrane permeability, including potential blood-brain barrier penetration . It is therefore best deployed as a scaffold in medicinal chemistry programs aimed at discovering CNS-active agents, where primary aniline analogs (TPSA >80 Ų, 1 HBD) are typically disfavored [1].

Specialized Synthetic Intermediate for N-Alkylation and Reductive Amination

Due to its tertiary amine structure, 2-methoxy-N,N-dimethyl-5-nitroaniline is a poor nucleophile and cannot be diazotized . However, this makes it an ideal substrate for reactions requiring a non-basic, lipophilic aromatic core, such as N-oxide formation, directed ortho-metalation, or as a starting material for further functionalization of the nitro or methoxy groups without interference from a reactive primary amine [2].

Calibration Standard and Internal Standard in Reverse-Phase HPLC Methods

The compound's well-defined LogP of 2.19 and strong UV absorbance due to its donor-acceptor chromophore (N,N-dimethylamino donor, nitro acceptor) make it suitable as a retention time marker or internal standard for the analysis of moderately lipophilic aromatic amines . Its distinct retention behavior compared to primary anilines (e.g., LogP 2.29 for the analog) aids in method development for complex mixtures [3].

Computational Chemistry and QSAR Model Development

The clean structural difference between this compound and its primary amine analog (replacement of 1 HBD with a methyl group) provides an excellent, controlled pair for developing and validating quantitative structure-property relationship (QSPR) models for lipophilicity, permeability, and basicity [1]. Researchers can leverage the pair to isolate the effect of N,N-dimethylation on a range of computed and experimental endpoints .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-methoxy-N,N-dimethyl-5-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.